![molecular formula C10H11N3O2 B2950735 4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid CAS No. 654-19-3](/img/structure/B2950735.png)

4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid” is a chemical compound with the CAS Number: 654-19-3 and a molecular weight of 205.22 . It has a linear formula of C10H11N3O2 .

Synthesis Analysis

The synthesis of compounds similar to “4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid” often involves the copper-catalyzed click reaction of azides with alkynes . For instance, the synthesis of a quinoline-based [1,2,3]-triazole hybrid derivative was reported via a Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with an alkyne derivative of hydroxybenzotriazole (HOBt) .

Molecular Structure Analysis

The molecular structure of “4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid” was established by proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC), and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .

Chemical Reactions Analysis

The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . This reaction is often used in the synthesis of compounds like “4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid”.

Physical And Chemical Properties Analysis

“4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid” is a solid at room temperature . It has a storage temperature of 2-8°C when sealed in dry conditions .

科学的研究の応用

Antifungal Activity

This compound has been used in the synthesis of derivatives that exhibit antifungal activity . These derivatives have shown effectiveness against various fungal strains, contributing to the development of new antifungal agents .

Antimicrobial Activity

Derivatives of this compound have demonstrated antimicrobial activity against the mycobacterium tuberculosis strain H37Rv, which is a significant finding in the fight against tuberculosis .

Antiviral Activity

The compound has been utilized to create derivatives with antiviral activity against influenza A and herpes simplex virus type 1 (HSV-1), offering potential for new antiviral drugs .

Anticancer Activity

There is evidence of anticancer activity against various cancer cell lines, indicating its potential use in cancer therapy. Detailed biological studies have suggested that certain derivatives can induce apoptosis in cancer cells .

Antibacterial Activity

Compounds synthesized from this acid have been active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci, which are both significant concerns in healthcare due to their resistance to common antibiotics .

Enzyme Inhibition

It has been used to synthesize antagonists of monoacylglycerol lipase and inhibitors of stearoyl-coenzyme delta-9, which are enzymes involved in various biological processes and diseases .

Receptor Modulation

Derivatives have been designed as agonists and antagonists of sphingosine-1-phosphate receptors, which play a role in immune system signaling and other physiological functions .

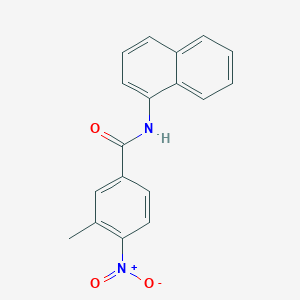

Heat Shock Protein 90 (HSP90) Inhibition

A series of benzamides derived from this compound were synthesized as HSP90 inhibitors. Preliminary assays showed that some compounds exhibited significant binding affinity to HSP90α, an important molecular chaperone involved in protein folding and stability .

Antioxidant Activity

Hybrids of 4-(1H-triazol-1-yl)benzoic acid have been evaluated for their antioxidant activity using various assays. This highlights its potential application in combating oxidative stress-related diseases .

作用機序

Target of Action

The primary target of 4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid is the acetylcholinesterase enzyme (AChE) . AChE is a protein that plays a crucial role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .

Mode of Action

The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme .

Pharmacokinetics

Computational studies have been used to predict the interaction of the synthesized compound with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration . Moreover, the drug-likeness of the compound was also investigated by predicting its pharmacokinetic properties .

Result of Action

Compounds with similar structures have shown potent inhibitory activities against certain cancer cell lines .

Action Environment

It’s known that the compound is stable under normal storage conditions .

Safety and Hazards

The safety information for “4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid” includes hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

特性

IUPAC Name |

4-(benzotriazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c14-10(15)6-3-7-13-9-5-2-1-4-8(9)11-12-13/h1-2,4-5H,3,6-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBQMURNSXYASM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60875918 |

Source

|

| Record name | 1-(3-CARBOXYPROPYL)BENZOTRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid | |

CAS RN |

654-19-3 |

Source

|

| Record name | 1-(3-CARBOXYPROPYL)BENZOTRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Chloro-6-fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2950657.png)

![(Z)-2-Cyano-N-(1-phenylethyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2950661.png)

![5-Benzyl-2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2950662.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2950668.png)

![1-[4-(1-Benzylpyrrolidin-3-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2950669.png)

![N-[2-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methylbenzamide](/img/structure/B2950671.png)

![N-benzyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2950675.png)